molecular formula C21H20FN7 B2656592 6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338403-76-2

6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2656592
CAS No.: 338403-76-2
M. Wt: 389.438
InChI Key: PYMFJCVBLROSBH-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is furnished as a high-purity material intended for research and development purposes. The structural core of [1,2,4]triazolo[1,5-a]pyrimidine is isosteric with purine bases, allowing for potential interactions with a variety of enzymatic targets and receptors . Derivatives of this heterocyclic system have been extensively investigated and demonstrate a broad spectrum of pharmacological properties, including serving as positive modulators of the GABA-A receptor with potent anticonvulsant activity , and as antagonists for other targets such as the adenosine A2A receptor . The specific substitution pattern of this compound—featuring a 4-fluorophenyl group at the 6-position and a 4-phenylpiperazinyl group at the 2-position—suggests significant potential for neuropharmacological research. The phenylpiperazine moiety is a common pharmacophore in ligands targeting central nervous system receptors . Researchers can utilize this compound as a key intermediate for further chemical functionalization or as a candidate for in vitro and in vivo biological screening in drug discovery projects. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7/c22-16-8-6-15(7-9-16)18-14-24-20-25-21(26-29(20)19(18)23)28-12-10-27(11-13-28)17-4-2-1-3-5-17/h1-9,14H,10-13,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMFJCVBLROSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=C(C=NC4=N3)C5=CC=C(C=C5)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached via a nucleophilic substitution reaction, often using a suitable leaving group on the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and substituted fluorophenyl analogs.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine may exhibit significant antidepressant effects through their interaction with serotonin receptors. Specifically, derivatives targeting the 5-HT1A and 5-HT7 receptors have shown promise in treating depression and anxiety disorders. These receptors play crucial roles in mood regulation and are common targets in antidepressant drug development .

Antiplatelet Activity

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives as antiplatelet agents. Analogues of ticagrelor, a known antiplatelet drug, have been synthesized with modifications that retain or enhance their efficacy. The compound's structural features allow it to inhibit platelet aggregation effectively, making it a candidate for cardiovascular therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Certain structural modifications have led to enhanced activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This dual action—antiplatelet and antimicrobial—suggests a versatile therapeutic profile .

Case Study 1: Antidepressant Efficacy

A study published in MDPI explored the synthesis of various piperazine derivatives and their effects on serotonin receptor activity. The findings indicated that specific modifications to the piperazine ring could enhance binding affinity and efficacy at the 5-HT1A receptor, suggesting a pathway for developing new antidepressants based on the triazolo-pyrimidine framework .

Case Study 2: Antiplatelet Mechanism

Research conducted on ticagrelor analogues demonstrated that slight modifications in the triazolo-pyrimidine structure could significantly affect antiplatelet activity. For instance, a study showed that removing fluorine substituents from the phenyl ring did not compromise antiplatelet efficacy but altered antibacterial properties . This highlights the importance of structural optimization in drug design.

Case Study 3: Antimicrobial Activity

In another investigation, derivatives of triazolo-pyrimidines were synthesized and tested against various bacterial strains. The results revealed that certain compounds exhibited potent bactericidal activity against MRSA while maintaining low cytotoxicity levels in human cell lines. This dual action emphasizes the potential for these compounds in treating infections without compromising patient safety .

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various signaling pathways. This modulation can result in therapeutic effects, particularly in the context of neurological disorders.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Piperazine derivatives are often associated with improved CNS penetration and kinase inhibition . In microtubule-targeting triazolopyrimidines, bulkier substituents at Position 2 (e.g., trifluoroethylamino) correlate with enhanced tubulin polymerization activity .

Position 5/6 Substituents: Fluorine at Position 6 (target compound) vs. Position 5 () alters electronic effects on the core. Fluorine’s electronegativity may optimize interactions with hydrophobic pockets in target proteins.

Position 7 Substituents :

  • Primary amines (target compound, ) are common in kinase inhibitors, while aryl amines () or alkyl chains () may alter solubility and target selectivity.

Pharmacological and Physicochemical Comparisons

  • Metabolic Stability : Fluorine and piperazine moieties may reduce oxidative metabolism, extending half-life relative to methoxy or methyl derivatives .
  • Tubulin Binding : Compounds with trifluorophenyl groups () or para-substituted phenyl rings (target compound) show enhanced microtubule stabilization, a trait relevant in neurodegenerative tauopathies and cancer .

Biological Activity

6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The compound's unique structural features contribute to its potential therapeutic applications, particularly in the fields of psychiatry, oncology, and infectious diseases.

Structural Characteristics

The compound is characterized by a triazole ring fused to a pyrimidine structure with a phenylpiperazine moiety. This configuration is believed to enhance its receptor binding and biological efficacy.

PropertyValue
Molecular FormulaC15H16FN5
Molecular Weight280.33 g/mol
IUPAC NameThis compound
InChI KeyXZZHLLHNPXMFJW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Binding : It has been shown to bind selectively to serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. The presence of the phenylpiperazine moiety enhances this interaction.
  • Enzyme Inhibition : The compound acts as a selective inhibitor of certain proteases involved in inflammatory pathways. For example, inhibition of C1s protease has been noted, which plays a crucial role in the complement system and inflammation modulation .

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of this compound exhibit significant antidepressant and anxiolytic properties. In animal models, it has demonstrated efficacy comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity through mechanisms such as apoptosis induction in cancer cells. It has shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

Case Studies

  • Case Study 1 : A study evaluated the antidepressant effects of the compound in a rat model of depression. Results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood and reduced depressive symptoms .
  • Case Study 2 : In vitro studies on MCF-7 and Bel-7402 cell lines revealed that treatment with the compound resulted in decreased cell viability and increased apoptosis markers compared to control groups .

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